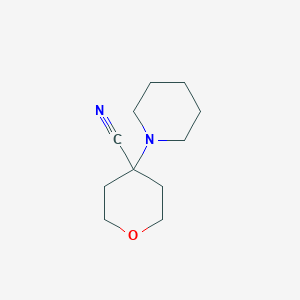
3-(Hydroxymethyl)chinazolin-4(3H)-on
Übersicht
Beschreibung
3-(Hydroxymethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Das 4(3H)-Chinazolinon weist antimalarielle Aktivität auf. Forscher haben sein Potenzial als Leitstruktur für die Entwicklung neuer Antimalariamittel untersucht .
Antimalariamittel-Eigenschaften
Antitumor-Effekte
Zusammenfassend lässt sich sagen, dass 3-(Hydroxymethyl)chinazolin-4(3H)-on in verschiedenen Bereichen vielversprechend ist, von antimalariellen und antitumoralen Anwendungen bis hin zu Antikonvulsiva- und antimikrobiellen Eigenschaften. Seine Vielseitigkeit macht es zu einem faszinierenden Thema für laufende Forschung und Medikamentenentwicklung . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie einfach! 😊
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNOVYBNJTXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163426 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-52-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes this 3-(hydroxymethyl)-4(3H)-quinazolinone derivative suitable as a lubricant additive?
A1: The research highlights the compound's excellent anti-wear, friction-reducing, and load-carrying properties when added to liquid paraffin. [, ] This is attributed to the formation of a protective film on the interacting surfaces during the sliding process. This film, composed of borate, Fe3O4, and an organonitrogen compound, effectively reduces wear and enhances the lubrication properties of the base oil. [, ]
Q2: How does the concentration of the 3-(hydroxymethyl)-4(3H)-quinazolinone derivative affect its performance as a lubricant additive?
A2: Both studies investigated the relationship between the additive's concentration and its tribological performance. The results indicated a clear correlation between increasing concentration and improved performance in terms of anti-wear, friction reduction, and load-carrying capacity. [, ] This suggests that optimizing the concentration is crucial for maximizing the beneficial effects of this additive in lubrication applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)







